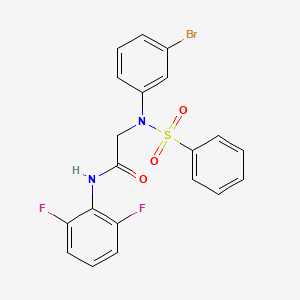
N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as Compound A, is a novel small molecule that has shown promising results in scientific research applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A involves the modulation of various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A has been shown to inhibit the activation of these pathways, leading to the regulation of various cellular processes such as cell growth, apoptosis, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A have been studied extensively in vitro and in vivo. In vitro studies have shown that N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A can inhibit the proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and protect neurons from oxidative stress. In vivo studies have shown that N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A can inhibit tumor growth, reduce inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A in lab experiments include its high potency, selectivity, and specificity for various signaling pathways. However, the limitations of using N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A in lab experiments include its potential toxicity, low solubility, and limited availability.
Zukünftige Richtungen
There are several future directions for the research on N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A. One direction is to study the potential therapeutic applications of N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to develop more efficient synthesis methods for N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A to increase its availability and reduce its cost. Additionally, further studies are needed to investigate the potential toxicity and pharmacokinetics of N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A in vivo to determine its safety and efficacy for clinical applications.
In conclusion, N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A is a novel small molecule that has shown promising results in scientific research applications. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been extensively studied. Further research is needed to explore its potential therapeutic applications and develop more efficient synthesis methods.
Wissenschaftliche Forschungsanwendungen
N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A has been shown to inhibit the growth of cancer cells and induce apoptosis through the regulation of various signaling pathways. In inflammation research, N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurodegenerative disorders, N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A has been shown to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(2,6-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrF2N2O3S/c21-14-6-4-7-15(12-14)25(29(27,28)16-8-2-1-3-9-16)13-19(26)24-20-17(22)10-5-11-18(20)23/h1-12H,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIWVVLQFXXJHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC=C2F)F)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



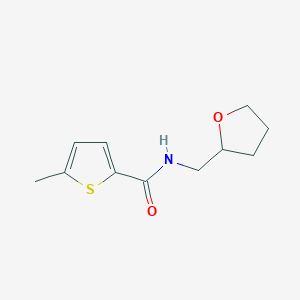

![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4695965.png)
![3-allyl-5-{3,5-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4695973.png)
![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4(3H)-pyrimidinone](/img/structure/B4695983.png)
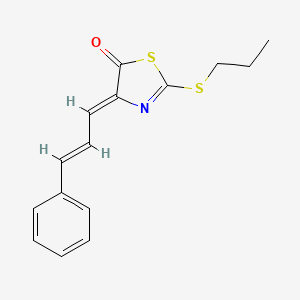
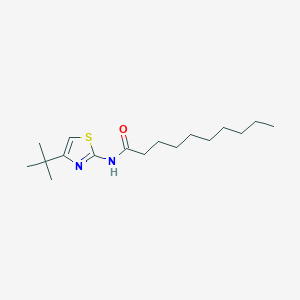
![N-allyl-2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4696001.png)
![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(4-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4696004.png)
![N-(2-fluorophenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4696014.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-propylurea](/img/structure/B4696033.png)
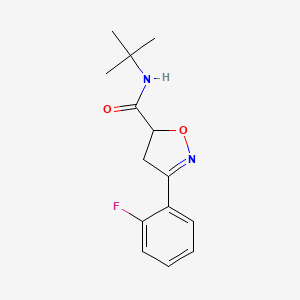
![methyl {4-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B4696044.png)
